Fedratinib - 936091-26-8

Fedratinib

Catalog Number: EVT-287151
CAS Number: 936091-26-8
Molecular Formula: C27H36N6O3S
Molecular Weight: 524.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fedratinib is a potent, oral, small molecule inhibitor of Janus Associated Kinase 2 (JAK2) [, ]. It was initially developed by Sanofi, later acquired by Impact Biomedicines, and is currently marketed by Bristol Myers Squibb under the brand name INREBIC® [, ]. Fedratinib exhibits selectivity for JAK2 over other JAK family members, with greater selectivity compared to Ruxolitinib [, , , ]. Besides JAK2, Fedratinib also potently inhibits FMS-like tyrosine kinase 3 (FLT3) and bromodomain-containing protein 4 (BRD4) [].

Future Directions
  • Long-term safety and efficacy: While clinical trials have demonstrated the efficacy of Fedratinib, continued monitoring is needed to assess its long-term safety and efficacy, particularly regarding the risk of Wernicke's encephalopathy [, , ].
  • Optimization of treatment strategies: Research is needed to optimize Fedratinib dosing and identify potential biomarkers to predict treatment response and guide individualized therapy [, , ].
  • Combination therapies: Exploring combination therapies with Fedratinib, such as with Venetoclax for B-ALL or other targeted therapies for MF, holds promise for improving treatment outcomes [, , , ].
  • Mechanism of resistance: Further research is needed to understand the mechanisms of resistance to Fedratinib in MF and other malignancies, paving the way for developing strategies to overcome resistance [, ].
  • Expansion to other hematologic malignancies: Given its unique kinase inhibition profile, investigating the efficacy of Fedratinib in other hematologic malignancies, such as MDS/MPN and chronic neutrophilic leukemia, could uncover new therapeutic avenues [].
Overview

Fedratinib is a small molecule compound that functions primarily as an inhibitor of Janus Kinase 2 (JAK2), a key enzyme involved in the signaling pathways of several hematopoietic growth factor receptors. It is particularly significant in the treatment of myelofibrosis, a type of bone marrow cancer characterized by the overproduction of blood cells and fibrosis (scarring) in the bone marrow. Fedratinib exhibits selectivity for JAK2 over other closely related kinases, making it a potent therapeutic agent with a favorable safety profile compared to other JAK inhibitors.

Source and Classification

Fedratinib was developed through structure-based drug design, which aimed to enhance its potency and selectivity for JAK2. It has been classified as a JAK2-selective inhibitor, demonstrating higher efficacy against both wild-type and mutant forms of the enzyme, particularly the V617F mutation commonly associated with myeloproliferative neoplasms. The compound has been approved for clinical use in treating patients with myelofibrosis who have had previous therapy or are intolerant to other treatments .

Synthesis Analysis

Fedratinib's synthesis involves several key steps, employing various chemical reactions to achieve the final product. The development of robust synthetic routes has focused on optimizing yield and purity while minimizing hazardous reagents.

Methods and Technical Details

  1. Initial Synthesis: The original synthetic route included multiple steps that required purification through column chromatography. Subsequent modifications led to the development of more efficient methods.
  2. Optimized Route B3: This route eliminated hazardous reagents and reduced the number of steps by incorporating liquid-liquid continuous extraction and using phosphorus oxychloride instead of thionyl chloride, significantly enhancing yield and purity .
  3. Scale-Up: The optimized route allowed for kilogram-scale synthesis, achieving yields of approximately 16.5% with high purity levels (97.8%) .
Molecular Structure Analysis

Fedratinib's molecular structure is critical to its function as a JAK2 inhibitor.

Structure and Data

  • Chemical Formula: C₁₈H₁₈F₃N₃O
  • Molecular Weight: 363.35 g/mol
  • Structural Insights: X-ray crystallography has provided detailed insights into Fedratinib's binding interactions within the JAK2 kinase domain, revealing dual binding at both the ATP site and peptide-substrate binding sites . This structural information is crucial for understanding its selectivity and efficacy.
Chemical Reactions Analysis

Fedratinib undergoes several chemical transformations during its synthesis, each contributing to its final structure.

Reactions and Technical Details

  1. Formation of Urea Bond: The final step involves the formation of a urea bond between key intermediates, facilitated by triethylamine as a base in dichloromethane (DCM), which enhances solubility and yield .
  2. Chlorination Reaction: By employing phosphorus oxychloride in chlorination steps, impurities were minimized, leading to a purer product .
Mechanism of Action

Fedratinib exerts its therapeutic effects primarily through inhibition of JAK2 signaling pathways.

Process and Data

  • Inhibition Mechanism: Fedratinib binds to the ATP-binding site of JAK2, preventing phosphorylation of downstream signaling molecules such as STAT3 and STAT5. This inhibition leads to reduced cell proliferation and induction of apoptosis in cells expressing mutant JAK2 .
  • Potency: The compound demonstrates an IC₅₀ value of approximately 3 nM for wild-type JAK2, indicating its high potency relative to other kinases .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Fedratinib is essential for its formulation and application.

Physical Properties

  • Appearance: Fedratinib is typically presented as a white to off-white solid.
  • Solubility: It exhibits good solubility in organic solvents like DCM but limited solubility in water.

Chemical Properties

  • Stability: Fedratinib shows stability under various conditions but should be stored properly to maintain its efficacy.
  • Metabolism: It is metabolized primarily by cytochrome P450 enzymes CYP3A4 and CYP2C19, influencing its pharmacokinetics .
Applications

Fedratinib's primary application lies in treating myelofibrosis, especially in patients who have not responded adequately to other therapies.

Scientific Uses

  • Clinical Trials: Ongoing studies are exploring its efficacy in combination therapies, such as with immune checkpoint inhibitors like Nivolumab, aiming to enhance treatment outcomes for patients with suboptimal responses to existing therapies .
  • Research Tool: Beyond clinical applications, Fedratinib serves as a valuable research tool for studying JAK2-related pathways in various hematological malignancies.
Molecular Mechanisms of Action in Myeloproliferative Pathogenesis

JAK2 Selectivity and Kinase Inhibition Dynamics

Fedratinib (INREBIC®) is an oral small-molecule kinase inhibitor distinguished by its preferential inhibition of Janus kinase 2 (JAK2) over other JAK family kinases. Biochemical analyses reveal fedratinib inhibits wild-type and mutant JAK2 (including the V617F oncogenic mutant) with a 50% inhibitory concentration (IC~50~) of 3 nM, demonstrating 35-fold greater potency against JAK2 than JAK1, >300-fold greater potency than JAK3, and >100-fold greater potency than TYK2 [3] [7]. This selectivity arises from fedratinib's unique dual binding mode within the JAK2 kinase domain, engaging both the ATP-binding pocket and the adjacent peptide-substrate binding site through its anilinopyrimidine core [7] [10]. Structural studies confirm fedratinib stabilizes the active conformation of JAK2 while paradoxically protecting phosphotyrosines (Tyr1007/Tyr1008) on the activation loop from phosphatase-mediated dephosphorylation—a phenomenon observed with certain type 1 inhibitors [7]. Critically, fedratinib maintains efficacy against 211 known ruxolitinib-resistant JAK2 variants in vitro, highlighting its distinct binding interactions and potential utility after JAK inhibitor failure [3] [10].

Table 1: Kinase Selectivity Profile of Fedratinib

Kinase TargetIC~50~ (nM)Selectivity Ratio (vs. JAK2)Functional Significance in MPNs
JAK2 (WT/V617F)31 (Reference)Primary driver of MPN pathogenesis
JAK1~105~35-fold less potentMediates inflammatory cytokine signaling
FLT315~5-fold less potentRegulates myeloid progenitor survival/proliferation
TYK2>300>100-fold less potentInvolved in IL-12/IL-23 signaling
JAK3>1000>300-fold less potentPrimarily involved in lymphocyte signaling

Dual Targeting of FLT3 and BRD4: Synergistic Modulation of Inflammatory Signaling

Beyond JAK2, fedratinib exhibits significant off-target inhibitory activity against Fms-like tyrosine kinase 3 (FLT3; IC~50~ ≈ 15 nM) and bromodomain-containing protein 4 (BRD4; IC~50~ ≈ 120 nM) [3] [5]. This polypharmacological profile enables simultaneous disruption of proliferative and inflammatory pathways central to myeloproliferative neoplasm (MPN) pathogenesis. FLT3, expressed on hematopoietic stem and progenitor cells, signals through PI3K/AKT, MAPK, and STAT5 pathways to promote survival and proliferation [3] [8]. Fedratinib's inhibition of FLT3 is particularly relevant in JAK2 wild-type or "triple-negative" MF patients, where alternative drivers may operate, and in blast-phase disease where FLT3 mutations occasionally emerge [3] [8].

Simultaneously, fedratinib directly antagonizes BRD4, a critical epigenetic "reader" protein that binds acetylated histones via its bromodomains (BD1 and BD2). BRD4 recruits the positive transcription elongation factor b (P-TEFb) to super-enhancers, driving expression of oncogenes (e.g., MYC) and pro-inflammatory mediators (e.g., NF-κB targets) [5] [6]. Synergistic effects arise because:

  • Convergent Pathway Disruption: JAK/STAT and BRD4/NF-κB pathways independently and cooperatively sustain inflammation and proliferation in the malignant clone and bone marrow microenvironment [5] [8].
  • Feedback Loop Attenuation: BRD4 inhibition downregulates JAK2 and FLT3 transcription, while JAK2/FLT3 inhibition reduces BRD4-activating signals, creating a self-reinforcing inhibitory cycle [5] [9].
  • Enhanced Anti-fibrotic Effects: Preclinical models demonstrate combined JAK2 and BRD4 inhibition synergistically reduces bone marrow fibrosis—a hallmark of advanced MF—by suppressing cytokine-driven fibroblast activation and collagen deposition [5] [6].

Table 2: Fedratinib's Dual Targeting of Kinases and Epigenetic Regulators

TargetPrimary FunctionInhibition by Fedratinib (IC~50~)Biological Consequence in MPNs
JAK2Cytokine receptor-associated tyrosine kinase; STAT activator3 nMReduces STAT-mediated proliferation & survival of malignant clone; alleviates splenomegaly/constitutional symptoms
FLT3Tyrosine kinase regulating myeloid progenitor survival15 nMTargets alternative proliferative drivers in JAK2-unmutated disease; potential efficacy in blast phase
BRD4Bromodomain protein; master transcriptional regulator & super-enhancer scaffold120 nMSuppresses MYC, BCL2, NF-κB targets; disrupts inflammatory feedback loops; enhances anti-fibrotic effects

Downstream Suppression of JAK-STAT and NF-κB Pathways

Fedratinib's primary mechanism involves disrupting the hyperactivated JAK-STAT signaling axis characteristic of MPNs. By inhibiting JAK2 autophosphorylation, fedratinib prevents phosphorylation, dimerization, and nuclear translocation of STAT proteins (particularly STAT3 and STAT5). This directly curtails transcription of genes promoting cell cycle progression (e.g., Cyclin D), survival (e.g., BCL-xL), and inflammation (e.g., IL-6, TNF-α) [1] [8] [10]. Crucially, fedratinib also indirectly suppresses the nuclear factor kappa B (NF-κB) pathway via two interconnected mechanisms:

  • Cross-Talk Inhibition: JAK2 activation can phosphorylate IκB kinase (IKK), leading to degradation of IκBα and liberation of NF-κB. Fedratinib blocks this JAK2-mediated NF-κB activation [8].
  • BRD4 Co-Inhibition: BRD4 is a critical co-activator of NF-κB-dependent transcription. By displacing BRD4 from acetylated histones at NF-κB target gene promoters (e.g., IL8, CXCL10), fedratinib impedes transcriptional elongation of key pro-inflammatory cytokines and chemokines [5] [8] [9].

This dual-pathway suppression creates a therapeutic amplification loop: Reduced NF-κB activity diminishes production of cytokines (e.g., IL-1β, TNF-α) that would otherwise activate JAK/STAT signaling in malignant and stromal cells. Consequently, fedratinib profoundly dampens the chronic inflammatory milieu driving MPN symptomatology, splenomegaly, and bone marrow remodeling [8] [9]. In vitro studies using MPN cell lines (e.g., UKE-1) show fedratinib treatment significantly reduces phosphorylation of STAT3/5 and nuclear localization of NF-κB p65 subunit within hours, preceding downregulation of MYC, BCL2, and inflammatory mediators [7] [8].

Epigenetic Modulation via Bromodomain Inhibition: Impact on Transcriptional Regulation

Fedratinib's inhibition of BRD4 represents a significant epigenetic modulatory mechanism complementary to its kinase-targeted effects. BRD4 functions as a scaffold protein that "reads" histone acetylation marks via its tandem bromodomains (BD1 and BD2). It recruits P-TEFb to phosphorylate RNA polymerase II (RNA Pol II), enabling transcriptional elongation of target genes [5] [6] [9]. In MPNs, BRD4 is aberrantly enriched at super-enhancers regulating:

  • Oncogenic Transcription Factors: MYC, BCL2, BCL6, IRF4
  • Cytokine/Chemokine Genes: IL6R, IL8, CXCL10, TNFRSF genes
  • JAK/STAT Pathway Components: JAK2 itself, STAT3/5 co-factors [5] [6] [9].

By competitively inhibiting BRD4's bromodomains (particularly BD1), fedratinib displaces BRD4 from chromatin, leading to:

  • Rapid Downregulation of "Pioneer" Oncogenes: Loss of BRD4 binding causes dissociation of P-TEFb and RNA Pol II pausing, collapsing the transcriptional apparatus at key oncogenic loci like MYC—a dependency factor in many MPNs [5] [6].
  • Global Attenuation of Inflammatory Transcription: BRD4 inhibition disproportionately affects genes under super-enhancer control, many encoding cytokines/chemokines fueling the MPN microenvironment [5] [9].
  • Sensitization to Apoptosis: Downregulation of anti-apoptotic BRD4 targets (e.g., BCL2) lowers the threshold for cell death, particularly when combined with kinase inhibition [5] [8].

Table 3: Transcriptional Targets Modulated by Fedratinib's BRD4 Inhibition

Gene CategoryKey Representative GenesBiological FunctionImpact of BRD4 Inhibition
Oncogenic DriversMYC, BCL2, BCL6, CDK6Cell proliferation, survival, cell cycle progression↓ Expression; impaired malignant clone survival/proliferation
Inflammatory MediatorsIL6, IL8, CXCL10, TNFRSF11AInflammation, bone marrow stromal activation, constitutional symptoms↓ Secretion; reduced inflammation & stromal remodeling
JAK/STAT ComponentsJAK2, STAT3, STAT5A/B, SOCS genesPathway signaling, feedback regulation↓ Pathway activity & positive feedback loops

Importantly, BRD4 inhibition exhibits context-dependent synergy with JAK2/FLT3 inhibition. In JAK2-driven models, combined targeting depletes oncoproteins more effectively than single agents. In FLT3-ITD-driven cells (e.g., MV4-11 leukemia model), fedratinib's dual action induces synergistic apoptosis by simultaneously blocking survival signaling and disabling transcriptional addiction to BRD4 [5] [8]. Furthermore, BRD4 inhibition disrupts chromatin accessibility at key loci, creating an epigenetic landscape less permissive for malignant hematopoietic progenitor self-renewal—a potential mechanism for delaying disease progression [6] [9].

Properties

CAS Number

936091-26-8

Product Name

Fedratinib

IUPAC Name

N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide

Molecular Formula

C27H36N6O3S

Molecular Weight

524.7 g/mol

InChI

InChI=1S/C27H36N6O3S/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31)

InChI Key

JOOXLOJCABQBSG-UHFFFAOYSA-N

SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4

Solubility

4µg/mL

Synonyms

Fedratinib
fedratinib hydrochloride
Inrebic
N-tert-butyl-3-(5-methyl-2-(4-(2-(pyrrolidin-1-yl)ethoxy)phenylamino) pyrimidin-4-ylamino)benzenesulfonamide
SAR302503
TG101348

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.